2'-cyclohexyl-1'-oxo-N-(2-phenylethyl)-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide
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Overview
Description
2’-Cyclohexyl-1’-oxo-{N}-(2-phenylethyl)-1’,4’-dihydro-2’{H}-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound with a unique structure that combines cyclohexyl, phenylethyl, and isoquinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-cyclohexyl-1’-oxo-{N}-(2-phenylethyl)-1’,4’-dihydro-2’{H}-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine with an aldehyde or ketone.
Spirocyclization: The spirocyclization step involves the formation of the spiro[cyclopentane-1,3’-isoquinoline] structure. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced through a Friedel-Crafts alkylation reaction, using cyclohexyl chloride and a Lewis acid catalyst.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the isoquinoline derivative with an appropriate amine, such as 2-phenylethylamine, under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2’-Cyclohexyl-1’-oxo-{N}-(2-phenylethyl)-1’,4’-dihydro-2’{H}-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be used to modify the compound’s structure, such as reducing carbonyl groups to alcohols. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. This can be achieved using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2’-Cyclohexyl-1’-oxo-{N}-(2-phenylethyl)-1’,4’-dihydro-2’{H}-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific receptors or enzymes.
Materials Science: The compound’s stability and structural properties make it suitable for use in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: The compound can be used in biological studies to investigate its effects on cellular processes and pathways.
Industrial Applications: The compound’s chemical properties make it useful in various industrial applications, such as catalysis and chemical synthesis.
Mechanism of Action
The mechanism of action of 2’-cyclohexyl-1’-oxo-{N}-(2-phenylethyl)-1’,4’-dihydro-2’{H}-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and affecting downstream signaling pathways. The exact mechanism of action would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Cyclohexyl-9-methyl-1-oxo-{N}-[3-(2-oxo-1-pyrrolidinyl)propyl]-4-pyrido[3,4-b]indolecarboxamide: This compound shares structural similarities with the target compound, including the cyclohexyl and carboxamide groups.
2-Cyclohexyl-1-oxo-1H-indene-3-carboxylic acid: Another structurally related compound, featuring the cyclohexyl and carboxylic acid groups.
Uniqueness
The uniqueness of 2’-cyclohexyl-1’-oxo-{N}-(2-phenylethyl)-1’,4’-dihydro-2’{H}-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide lies in its spirocyclic structure, which imparts distinct chemical and physical properties. This structure can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C28H34N2O2 |
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Molecular Weight |
430.6 g/mol |
IUPAC Name |
2-cyclohexyl-1-oxo-N-(2-phenylethyl)spiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide |
InChI |
InChI=1S/C28H34N2O2/c31-26(29-20-17-21-11-3-1-4-12-21)25-23-15-7-8-16-24(23)27(32)30(22-13-5-2-6-14-22)28(25)18-9-10-19-28/h1,3-4,7-8,11-12,15-16,22,25H,2,5-6,9-10,13-14,17-20H2,(H,29,31) |
InChI Key |
ZCXRFEZGTYIYAD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C3=CC=CC=C3C(C24CCCC4)C(=O)NCCC5=CC=CC=C5 |
Origin of Product |
United States |
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